molecular formula C8H7BrFNO2 B11758312 L-2-(o-Bromo-p-fluorophenyl)glycine

L-2-(o-Bromo-p-fluorophenyl)glycine

Cat. No.: B11758312
M. Wt: 248.05 g/mol
InChI Key: XPPHZQBPJQGHIS-ZETCQYMHSA-N
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Description

L-2-(o-Bromo-p-fluorophenyl)glycine is a chiral amino acid derivative characterized by an ortho-bromo and para-fluoro-substituted phenyl group attached to the glycine backbone. Its molecular formula is C₈H₇BrFNO₂, and it is identified by CAS number 1213426-20-0 . This compound is commercially available (product code AS8666) and is primarily used as an intermediate in pharmaceutical synthesis . The L-configuration of the amino acid ensures stereochemical specificity, which is critical for biological interactions.

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

(2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7BrFNO2/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1

InChI Key

XPPHZQBPJQGHIS-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)Br)[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-2-(o-Bromo-p-fluorophenyl)glycine typically involves the bromination and fluorination of a phenylglycine precursor. The reaction conditions often require the use of bromine and fluorine sources under controlled temperature and pH conditions to ensure selective substitution on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification techniques to achieve high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

L-2-(o-Bromo-p-fluorophenyl)glycine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the bromine or fluorine atoms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylglycine oxides, while reduction could produce dehalogenated derivatives.

Scientific Research Applications

L-2-(o-Bromo-p-fluorophenyl)glycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which L-2-(o-Bromo-p-fluorophenyl)glycine exerts its effects involves interactions with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Glycine Derivatives

(a) 2-[(2-Fluorobenzoyl)amino]acetic acid
  • Structure: A fluorobenzoyl group is attached to the glycine amino group.
  • Key Differences : Lacks bromine and has a single fluorine substitution at the ortho position on the benzoyl ring.
  • Applications : Used in biochemical research, particularly in studies requiring fluorinated probes .
(b) L-2-(o-Bromo-p-fluorophenyl)glycine
  • The para-fluoro substitution may improve metabolic stability compared to non-fluorinated analogs .

Heteroaromatic-Substituted Glycines

(a) L-2-(2-Thienyl)glycine
  • Structure : Features a thienyl (sulfur-containing heterocycle) group instead of a phenyl ring.
  • Applications : Serves as an intermediate in photoelectric and conductive materials .
  • Safety : Irritating to eyes and skin, necessitating protective measures during handling .
(b) Fmoc-L-2-(2-Thienyl)-glycine
  • Modification: Incorporates an Fmoc (fluorenylmethyloxycarbonyl) protecting group on the amino acid.
  • Applications : Used in peptide synthesis to prevent unwanted side reactions .
(a) (2S,3S,4R)-2-(Carboxycyclopropyl)glycine (L-CCG-III)
  • Structure : Contains a carboxycyclopropyl ring instead of an aromatic substituent.
  • Applications : Potent inhibitor of glutamate uptake in neuronal and glial cells, highlighting the role of cyclopropane in enhancing biological activity .
  • Comparison : Unlike this compound, L-CCG-III’s activity relies on conformational restriction from the cyclopropane ring rather than halogenated aromatic interactions.

Marketed Amino Acid Derivatives

(a) L-2-Aminobutyric Acid
  • Applications : Neuroprotective agent with a growing market (2020–2030) .

Critical Analysis of Substituent Effects

  • Para-fluorine enhances metabolic stability via reduced cytochrome P450 interactions .
  • Heteroaromatic vs. Phenyl : Thienyl groups introduce π-electron systems for material science applications, while bromo-fluorophenyl derivatives are tailored for pharmacological specificity.
  • Stereochemistry: The L-configuration is essential for biological activity, as seen in other amino acid derivatives (e.g., L-2-hydroxyglutaric acid in metabolic disorders ).

Biological Activity

L-2-(o-Bromo-p-fluorophenyl)glycine is a synthetic amino acid that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural characteristics and biological activities. This compound features a bromine atom and a fluorine atom on a phenyl ring attached to a glycine moiety, which significantly influences its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFNO. The presence of halogen substituents enhances its binding affinity to various biological targets, potentially leading to therapeutic applications. The compound's unique structure can be summarized as follows:

Component Description
Amino Acid Backbone Glycine
Substituents Bromine (Br) at ortho position, Fluorine (F) at para position on the phenyl ring

Research indicates that this compound interacts with specific enzymes and proteins, influencing their activity. The halogen atoms can modulate the compound’s reactivity, which is crucial for understanding its biological effects. Notably, studies have shown that compounds with similar structures can affect neurotransmitter systems, suggesting potential implications for neurological pathways .

Enzyme Interactions

This compound has been shown to exhibit significant biological activity in various studies:

  • Inhibition of Enzyme Activity : The compound has demonstrated the ability to inhibit specific enzyme interactions, particularly in the context of HIV-1 integrase interactions with LEDGF/p75. Inhibition levels reported range from 67% to 85% depending on structural modifications .
  • Protein Modifications : The compound's structure allows it to modify protein functions, which may lead to altered cellular signaling pathways .

Case Studies

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound Name Key Features Biological Activity
L-2-(o-Bromo-p-chlorophenyl)glycineChlorine instead of fluorine; affects reactivityModerate inhibition of enzyme activity
L-2-(o-Bromo-p-methylphenyl)glycineMethyl group replaces fluorine; alters hydrophobicityVariable effects on protein interactions
L-2-(o-Bromo-p-nitrophenyl)glycineNitro group enhances electron-withdrawing propertiesIncreased binding affinity in certain assays

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